N,N-Dimethyl-2-[[[[[2-methyl-4-[(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)carbonyl]phenyl]methyl]amino]carbonyl]amino]acetamide
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Overview
Description
N,N-Dimethyl-2-[[[[[2-methyl-4-[(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)carbonyl]phenyl]methyl]amino]carbonyl]amino]acetamide is a complex organic compound with a unique structure that includes a benzazepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-[[[[[2-methyl-4-[(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)carbonyl]phenyl]methyl]amino]carbonyl]amino]acetamide typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and precise control of reaction parameters is crucial to maintain consistency and quality in the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-[[[[[2-methyl-4-[(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)carbonyl]phenyl]methyl]amino]carbonyl]amino]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds. Substitution reactions can result in a wide variety of functionalized derivatives .
Scientific Research Applications
N,N-Dimethyl-2-[[[[[2-methyl-4-[(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)carbonyl]phenyl]methyl]amino]carbonyl]amino]acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-[[[[[2-methyl-4-[(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)carbonyl]phenyl]methyl]amino]carbonyl]amino]acetamide involves its interaction with specific molecular targets and pathways. The benzazepine ring structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzazepine derivatives and related structures with dimethylamino and acetamide groups. Examples include:
N,N-Dimethyl-1,2-ethanediamine: A simpler compound with similar functional groups but lacking the benzazepine core.
N,N-Dimethylacetamide: Another related compound used in various chemical applications.
Uniqueness
What sets N,N-Dimethyl-2-[[[[[2-methyl-4-[(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)carbonyl]phenyl]methyl]amino]carbonyl]amino]acetamide apart is its complex structure, which combines multiple functional groups and a benzazepine ring. This unique combination allows for a wide range of chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C24H30N4O3 |
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Molecular Weight |
422.5 g/mol |
IUPAC Name |
N,N-dimethyl-2-[[2-methyl-4-(2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)phenyl]methylcarbamoylamino]acetamide |
InChI |
InChI=1S/C24H30N4O3/c1-17-14-19(11-12-20(17)15-25-24(31)26-16-22(29)27(2)3)23(30)28-13-7-6-9-18-8-4-5-10-21(18)28/h4-5,8,10-12,14H,6-7,9,13,15-16H2,1-3H3,(H2,25,26,31) |
InChI Key |
KJEZELOIMUVVFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCCCC3=CC=CC=C32)CNC(=O)NCC(=O)N(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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